Cas no 2228610-14-6 (tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)

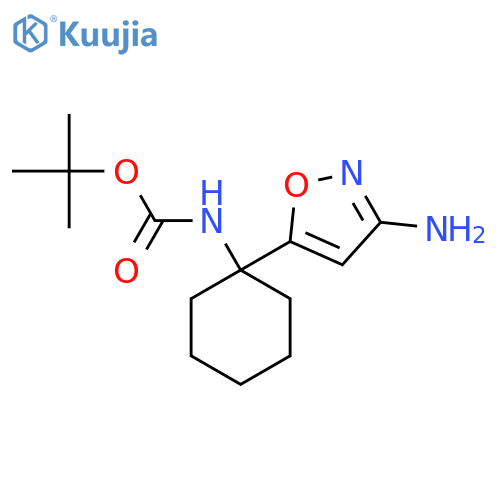

2228610-14-6 structure

商品名:tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate

tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate

- tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate

- 2228610-14-6

- EN300-1885497

-

- インチ: 1S/C14H23N3O3/c1-13(2,3)19-12(18)16-14(7-5-4-6-8-14)10-9-11(15)17-20-10/h9H,4-8H2,1-3H3,(H2,15,17)(H,16,18)

- InChIKey: OVEQJRCMEDKOLN-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(N)=N1)C1(CCCCC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 281.17394160g/mol

- どういたいしつりょう: 281.17394160g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1885497-0.05g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-1g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 1g |

$1256.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-5g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 5g |

$3645.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-2.5g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 2.5g |

$2464.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-5.0g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 5g |

$3645.0 | 2023-06-01 | ||

| Enamine | EN300-1885497-10.0g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 10g |

$5405.0 | 2023-06-01 | ||

| Enamine | EN300-1885497-1.0g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 1g |

$1256.0 | 2023-06-01 | ||

| Enamine | EN300-1885497-10g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 10g |

$5405.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-0.1g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1885497-0.25g |

tert-butyl N-[1-(3-amino-1,2-oxazol-5-yl)cyclohexyl]carbamate |

2228610-14-6 | 0.25g |

$1156.0 | 2023-09-18 |

tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate 関連文献

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2228610-14-6 (tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬